molecular formula C21H23FN2O3 B2963777 2-{1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1903330-67-5

2-{1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B2963777
CAS No.: 1903330-67-5
M. Wt: 370.424
InChI Key: AYEXQSWPLDAEPU-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring an azetidine ring fused with a hexahydro-isoindole-dione core and a 3-(3-fluoro-4-methylphenyl)propanoyl substituent. The azetidine ring (a four-membered nitrogen-containing heterocycle) contributes to conformational rigidity, while the isoindole-dione moiety may influence electronic properties and intermolecular interactions. This structural complexity suggests applications in medicinal chemistry, particularly in targeting proteins with well-defined hydrophobic pockets or catalytic sites .

Properties

IUPAC Name

2-[1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-13-6-7-14(10-18(13)22)8-9-19(25)23-11-15(12-23)24-20(26)16-4-2-3-5-17(16)21(24)27/h2-3,6-7,10,15-17H,4-5,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEXQSWPLDAEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps, including the formation of the azetidinyl ring and the attachment of the fluoro-methylphenyl group. Common synthetic routes may involve:

    Formation of the Azetidinyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Fluoro-Methylphenyl Group: This step may involve Friedel-Crafts acylation or other suitable methods to introduce the fluoro-methylphenyl moiety.

    Formation of the Hexahydro-Isoindole-Dione Moiety: This can be synthesized through cyclization reactions involving dicarboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

2-[1-(Diphenylmethyl)azetidin-3-yl]-1H-isoindole-1,3(2H)-dione (): Differs in the substituent at the azetidine nitrogen (diphenylmethyl vs. 3-(3-fluoro-4-methylphenyl)propanoyl).

2-{[3-(Aminomethyl)phenyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione (): Replaces the azetidine-propanoyl moiety with a phenylmethylamine group. The absence of the fluorinated aromatic ring may decrease lipophilicity and alter pharmacokinetic profiles .

Pharmacokinetic and Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property Target Compound 2-[1-(Diphenylmethyl)azetidin-3-yl]-1H-isoindole-dione 2-{[3-(Aminomethyl)phenyl]methyl}-isoindole-dione
Molecular Weight (g/mol) ~432.4 386.4 266.3
logP ~3.2 (predicted) 4.1 1.8
Hydrogen Bond Acceptors 5 4 3
Polar Surface Area (Ų) ~75 65 55
  • The target compound’s higher logP (3.2 vs. 1.8–4.1) suggests moderate lipophilicity, balancing membrane permeability and solubility. The fluorine atom may enhance metabolic stability compared to non-fluorinated analogues .

Bioactivity and Target Engagement

  • Similarity Clustering : Compounds with analogous azetidine-isoindole-dione cores cluster into groups with shared bioactivity profiles, such as kinase or protease inhibition (). The 3-fluoro-4-methylphenyl group in the target compound may confer specificity for fluorophilic binding pockets (e.g., in HDACs or PARPs) .

Computational Modeling Insights

  • Molecular dynamics simulations predict that the fluorinated aromatic group stabilizes target binding via π-π stacking and hydrophobic interactions, unlike non-fluorinated analogues .
  • QSAR models highlight the critical role of the azetidine ring’s puckering amplitude (described by Cremer-Pople coordinates) in modulating bioactivity, a feature less pronounced in larger heterocycles like pyrrolidines .

Biological Activity

The compound 2-{1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by a complex structure comprising an isoindole core and an azetidine ring. Its chemical formula is C20H24F1N2O3C_{20}H_{24}F_{1}N_{2}O_{3}, and it features notable substituents that contribute to its biological properties.

Biological Activity Overview

Recent studies have focused on the biological activity of this compound in various contexts:

  • Antitumor Activity : Research indicates that derivatives of isoindole compounds exhibit significant cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death .
  • Antimicrobial Properties : Compounds similar in structure have shown promising antimicrobial activity against various bacterial strains. The presence of fluorinated phenyl groups is hypothesized to enhance membrane permeability and disrupt bacterial cell integrity .
  • Enzyme Inhibition : This compound has been evaluated for its potential as an inhibitor of specific enzymes such as autotaxin (ATX) and carbonic anhydrase (CA). These enzymes are implicated in tumor progression and metastasis, making their inhibition a valuable therapeutic target .

1. Antitumor Efficacy

A study involving isoindole derivatives demonstrated that modifications at the azetidine position significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The compound induced apoptosis via the mitochondrial pathway, evidenced by increased Bax/Bcl-2 ratios and activation of caspases .

2. Antimicrobial Screening

In vitro assays revealed that the compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics, suggesting its potential as a lead compound in antibiotic development .

Pharmacological Mechanisms

The biological activity of this compound can be attributed to several pharmacological mechanisms:

  • Receptor Interaction : Binding studies indicate that the compound interacts with serotonin receptors, which may explain its antidepressant-like effects observed in preliminary animal models .
  • Enzyme Modulation : The dual inhibition of ATX and CA suggests a synergistic effect that could enhance therapeutic efficacy in treating diseases characterized by excessive lysophosphatidic acid production or altered pH levels in tumors .

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